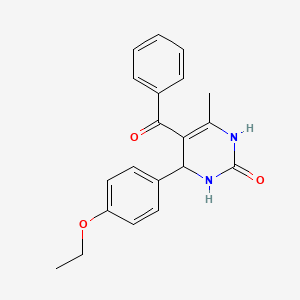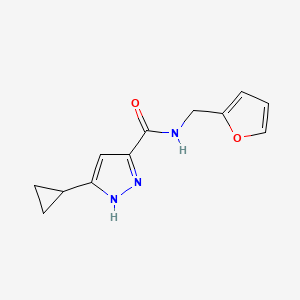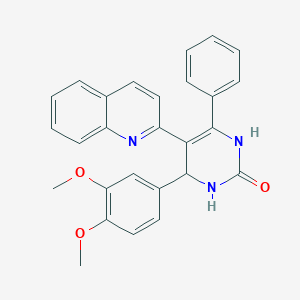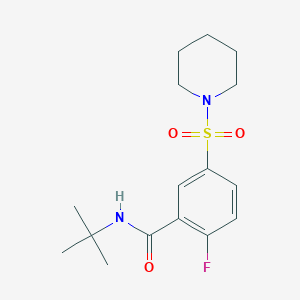
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as DIME, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DIME belongs to the class of isoquinolinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a dose-dependent manner. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and enhance cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is relatively simple and can be performed using readily available starting materials. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of novel formulations to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone and its potential therapeutic applications in various diseases. Finally, the development of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves the condensation of 1,2,3,4-tetrahydroisoquinoline and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a one-pot, three-step process, which involves the formation of an imine intermediate, followed by reduction and cyclization to form the final product.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-5-11(7-15(14)23-2)19-13-10-17(25-4)16(24-3)8-12(13)9-18(21)20-19/h5-8,10,19H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHCGUJXUTMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)

![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)